[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride
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Overview
Description
[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4S and a molecular weight of 217.12 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse biological activities and applications in various fields.
Mechanism of Action
Mode of Action
It’s known that triazole derivatives can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This suggests that the compound might interact with its targets through similar mechanisms.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature can affect the activation energy required for the compound to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole-5-thiol with 2-chloroethylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically obtained as a solid and may be further processed to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-((1-Methyl-1H-1,2,4-triazol-5-yl)thio)ethanamine dihydrochloride
- 2-((1H-1,2,3-triazol-5-yl)thio)ethanamine hydrochloride
- 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Uniqueness
[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of both a triazole ring and a thioether linkage. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S.2ClH/c5-1-2-9-4-6-3-7-8-4;;/h3H,1-2,5H2,(H,6,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJXDXIKLVNPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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